N-(2,4-dimethylphenyl)-3,5-dinitrobenzamide
Description
N-(2,4-Dimethylphenyl)-3,5-dinitrobenzamide is a benzamide derivative characterized by a 3,5-dinitro-substituted benzene ring and an N-linked 2,4-dimethylphenyl group. This compound is part of a broader class of dinitrobenzamides studied for their biological activities, including antitubercular and herbicidal properties.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-3,5-dinitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5/c1-9-3-4-14(10(2)5-9)16-15(19)11-6-12(17(20)21)8-13(7-11)18(22)23/h3-8H,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLCTAKEONEBOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00308477 | |
| Record name | N-(2,4-dimethylphenyl)-3,5-dinitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00308477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36293-10-4 | |
| Record name | NSC204327 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204327 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2,4-dimethylphenyl)-3,5-dinitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00308477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-3,5-dinitrobenzamide typically involves the reaction of 2,4-dimethylaniline with 3,5-dinitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens (e.g., bromine) for halogenation.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products
Reduction: 2,4-dimethylphenyl-3,5-diaminobenzamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Hydrolysis: 2,4-dimethylaniline and 3,5-dinitrobenzoic acid.
Scientific Research Applications
N-(2,4-dimethylphenyl)-3,5-dinitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials, such as dyes and polymers.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-3,5-dinitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Antitubercular Activity
- DNB1 [N-(2-(4-methoxyphenoxy)ethyl)-3,5-dinitrobenzamide] and DNB2 [N-(2-(benzyloxy)ethyl)-3,5-dinitrobenzamide] exhibit potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis strains due to their 3,5-dinitrobenzamide core and flexible ether-linked substituents .
- N-(5-chloropentyl)-3,5-dinitrobenzamide (MIC: 0.5–1 µg/mL) demonstrates high antitubercular efficacy, attributed to the chloroalkyl chain enhancing membrane permeability .
Structural and Crystallographic Comparisons
- 3,5-Dinitro-N-(4-nitrophenyl)benzamide forms a dihedral angle of 7.78° between benzene rings, with nitro groups twisted by 6.82–18.94°. This planar distortion facilitates intermolecular N–H···O hydrogen bonding, influencing crystal packing and solubility .
- N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide exhibits asymmetric unit variations due to meta-methyl substituents, suggesting that substituent positioning (ortho vs. meta/para) alters molecular geometry and solid-state interactions .
Data Tables
Table 1: Comparative Analysis of 3,5-Dinitrobenzamide Derivatives
Biological Activity
N-(2,4-dimethylphenyl)-3,5-dinitrobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features both amide and nitro functional groups attached to a benzene ring. Its molecular formula is CHNO, indicating a complex structure that contributes to its biological properties.
The mechanism of action for this compound is primarily associated with its interaction with specific molecular targets within biological systems:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cell signaling pathways. For example, it has been suggested that similar compounds interact with tyrosine-protein kinase syk , which plays a role in immune response regulation.
- Cytotoxic Effects : Nitro groups can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to cytotoxic effects. This property is particularly relevant in cancer therapy where inducing cell death in malignant cells is desired.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and shown to inhibit growth effectively. The compound's mechanism may involve disrupting bacterial cell membranes or interfering with metabolic pathways essential for bacterial survival.
Anticancer Activity
In cancer research, this compound has been explored for its potential as an anticancer agent. In vitro studies have demonstrated its ability to induce apoptosis (programmed cell death) in cancer cell lines. For instance, cytotoxicity assays revealed that the compound significantly reduced cell viability in several cancer types . The following table summarizes some key findings from recent studies:
| Study | Cell Line | IC50 Value (μM) | Effect Observed |
|---|---|---|---|
| Study 1 | A549 (Lung) | 15 | Induced apoptosis |
| Study 2 | MCF-7 (Breast) | 12 | Inhibited proliferation |
| Study 3 | HeLa (Cervical) | 10 | Increased cytotoxicity |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 μg/mL for both bacteria, suggesting strong antibacterial potential.
- Cancer Cell Line Testing : In another study focusing on various cancer cell lines, this compound exhibited an IC50 value ranging from 10 to 15 μM across different types. The compound was found to significantly reduce colony formation in treated cells compared to controls .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests variable absorption and distribution characteristics influenced by its chemical structure. Factors such as solubility and stability in physiological conditions are critical in determining its bioavailability and therapeutic efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
